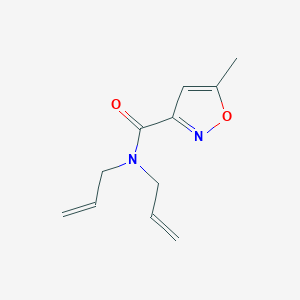![molecular formula C18H24N2O4S B4884319 N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide](/img/structure/B4884319.png)
N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide, commonly known as AD NBS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. AD NBS belongs to the class of sulfonamide compounds and is structurally similar to other sulfonamide-based drugs, such as sulfa drugs and sulfonamide antibiotics.
Mécanisme D'action
The mechanism of action of AD NBS involves the inhibition of the enzyme carbonic anhydrase (CA). CA is an enzyme that plays a crucial role in various physiological processes, such as acid-base balance, respiration, and ion transport. AD NBS binds to the active site of CA, preventing its activity and leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of AD NBS are primarily related to its inhibition of CA. This inhibition leads to a decrease in the production of bicarbonate ions, which can cause metabolic acidosis. AD NBS has also been shown to have anti-inflammatory and analgesic effects, which may be related to its inhibition of CA.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AD NBS in lab experiments is its specificity for CA inhibition. This specificity allows researchers to study the effects of CA inhibition on various physiological processes. However, the use of AD NBS in lab experiments is limited by its potential toxicity and the need for careful handling and disposal.
Orientations Futures
There are several future directions for research on AD NBS. One area of research is the development of AD NBS-based drugs for the treatment of neurodegenerative diseases. Another area of research is the study of the effects of AD NBS on other enzymes and physiological processes. Additionally, the development of new synthesis methods for AD NBS may lead to more efficient and cost-effective production of this compound.
Méthodes De Synthèse
The synthesis of AD NBS involves the reaction of 1-(2-adamantyl)ethylamine with 3-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified by column chromatography to obtain pure AD NBS.
Applications De Recherche Scientifique
AD NBS has been extensively studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. AD NBS has also been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's diseases.
Propriétés
IUPAC Name |
N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4S/c1-11(18-14-6-12-5-13(8-14)9-15(18)7-12)19-25(23,24)17-4-2-3-16(10-17)20(21)22/h2-4,10-15,18-19H,5-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGIMWNEOQUNER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2CC3CC(C2)CC1C3)NS(=O)(=O)C4=CC=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2-adamantyl)ethyl]-3-nitrobenzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![butyl (4-{[(2-iodophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4884255.png)



![N-{3-chloro-5-[(4-chlorophenyl)sulfonyl]-4-hydroxyphenyl}-4-methylbenzenesulfonamide](/img/structure/B4884288.png)
![2-{3-[(4-acetyl-1-piperazinyl)carbonyl]-4-chlorophenyl}-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B4884292.png)

![ethyl 4-[4-(2-ethoxyphenyl)-1-piperazinyl]-1-piperidinecarboxylate](/img/structure/B4884311.png)


![2-(1-ethyl-7,8-dimethoxy-3-phenyl-3H-pyrazolo[3,4-c]isoquinolin-5-yl)phenol](/img/structure/B4884330.png)

![1-ethoxy-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B4884338.png)